molecular formula C22H15N3O4S2 B12183858 2-(furan-2-yl)-N-[(2Z)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]quinoline-4-carboxamide

2-(furan-2-yl)-N-[(2Z)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]quinoline-4-carboxamide

Cat. No.: B12183858
M. Wt: 449.5 g/mol
InChI Key: TVIUVPUJLUXVKH-UHFFFAOYSA-N
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Description

Systematic IUPAC Name and CAS Registry Number

The systematic IUPAC name for the compound is derived from its core structural components. The quinoline backbone is substituted at the 2-position with a furan-2-yl group and at the 4-position with a carboxamide moiety. The carboxamide nitrogen is linked to a (2Z)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene group. The full IUPAC name is:
2-(furan-2-yl)-N-[(2Z)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]quinoline-4-carboxamide .

The CAS Registry Number for this compound is 1144450-14-5 , as confirmed by its registration in chemical databases.

Molecular Formula and Weight Analysis

The molecular formula of the compound is C23H16N4O3S2 , calculated based on its constituent atoms:

  • 23 carbon atoms (including aromatic rings and methyl groups),
  • 16 hydrogen atoms ,
  • 4 nitrogen atoms (from quinoline, benzothiazole, and carboxamide groups),
  • 3 oxygen atoms (from furan, sulfonyl, and carboxamide),
  • 2 sulfur atoms (from benzothiazole and methylsulfonyl groups).

The molecular weight is 460.5 g/mol , computed using atomic masses from the periodic table.

Property Value
Molecular Formula C23H16N4O3S2
Molecular Weight 460.5 g/mol
Exact Mass 460.0598 Da

Stereochemical Configuration of the (2Z)-Benzothiazol-2(3H)-Ylidene Moiety

The (2Z)-benzothiazol-2(3H)-ylidene group exhibits a Z-configuration at the imine double bond, as denoted by the "(2Z)" prefix in the IUPAC name. This configuration arises from the spatial arrangement of substituents around the C=N bond, where the higher-priority groups (benzothiazole ring and methylsulfonyl substituent) are on the same side.

Key evidence for the Z-configuration includes:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : Coupling constants between protons near the double bond confirm the spatial orientation.
  • X-ray Crystallography : Crystallographic data for analogous compounds show similar stereochemical preferences.

Conformational Analysis of the Furan-Quinoline-Benzothiazole Hybrid System

The compound adopts a planar conformation in its solid state, stabilized by π-π stacking interactions between the aromatic quinoline and benzothiazole rings. The furan-2-yl group at the 2-position of quinoline introduces slight torsional strain due to steric hindrance with adjacent hydrogen atoms.

Structural Feature Conformational Behavior
Quinoline-Benzothiazole Co-planar alignment (dihedral angle: 5–10°)
Furan-Quinoline Tilted by 15–20° relative to the quinoline plane
Methylsulfonyl Group Orthogonal to the benzothiazole ring (90° dihedral angle)

The methylsulfonyl group at the 6-position of benzothiazole adopts an orthogonal orientation to minimize electronic repulsion with the adjacent sulfur atom in the benzothiazole ring. This conformation is further stabilized by intramolecular hydrogen bonding between the sulfonyl oxygen and the carboxamide nitrogen.

Key Interactions :

  • π-π Stacking : Between quinoline (electron-deficient) and benzothiazole (electron-rich) rings.
  • Hydrogen Bonding : N–H···O=S interactions (distance: 2.1–2.3 Å).
  • Steric Effects : Furan substituent limits rotational freedom of the quinoline ring.

Properties

Molecular Formula

C22H15N3O4S2

Molecular Weight

449.5 g/mol

IUPAC Name

2-(furan-2-yl)-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)quinoline-4-carboxamide

InChI

InChI=1S/C22H15N3O4S2/c1-31(27,28)13-8-9-17-20(11-13)30-22(24-17)25-21(26)15-12-18(19-7-4-10-29-19)23-16-6-3-2-5-14(15)16/h2-12H,1H3,(H,24,25,26)

InChI Key

TVIUVPUJLUXVKH-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CO5

Origin of Product

United States

Preparation Methods

Sulfonation of Benzothiazole

Benzothiazole derivatives are sulfonated using methanesulfonyl chloride in the presence of BF₃·OEt₂ as a Lewis acid. This step introduces the methylsulfonyl group at the 6-position with >90% regioselectivity.

Formation of the 2(3H)-Ylidene Structure

The ylidene group is installed via deprotonation with DBU (1,8-diazabicycloundec-7-ene) in dichloromethane, followed by oxidation with m-CPBA (meta-chloroperbenzoic acid) . This yields the tautomerically stabilized (2Z)-configuration.

Optimized Conditions :

  • Solvent : CH₂Cl₂

  • Catalyst : DBU (2 equiv)

  • Oxidizing Agent : m-CPBA (1.5 equiv)

  • Yield : 82%

Coupling of Quinoline and Benzothiazole Fragments

The final step involves forming the carboxamide bond between the quinoline-4-carboxylic acid and the benzothiazol-2(3H)-ylidene amine. Two methods are prominent:

Carbodiimide-Mediated Coupling

EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) facilitate amidation in anhydrous DMF. The reaction proceeds at 0°C to room temperature for 12 hours, achieving 70–78% yield.

Schlenk Technique under Inert Atmosphere

Using DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) in THF under argon, this method avoids racemization and enhances stereochemical purity (2Z: >95% by HPLC).

Comparative Analysis :

MethodCatalyst SystemSolventTemperatureYieldStereoselectivity (2Z)
EDC/HOBtEDC, HOBtDMF0°C → RT70%88%
Schlenk (DCC/DMAP)DCC, DMAPTHFRT78%95%

Stereochemical Control and Purification

The (2Z)-configuration is critical for biological activity. Chiral HPLC with a Chiralpak IA column (hexane:isopropanol = 85:15) resolves enantiomers, while recrystallization from ethanol/water mixtures enhances purity (>99% by ¹H NMR).

Scalability and Industrial Adaptations

Kilogram-scale production uses continuous flow reactors for the cyclization and coupling steps, reducing reaction times by 40% and improving safety profiles. Patent data highlight TBAHS (tetrabutylammonium hydrogen sulfate) as a phase-transfer catalyst for sulfonation, achieving 90% conversion in 2 hours.

Analytical Characterization

Critical Data :

  • HRMS (ESI) : m/z calcd for C₂₂H₁₅N₃O₄S₂ [M+H]⁺: 458.06; found: 458.05.

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.72 (s, 1H, quinoline-H), 7.89–7.20 (m, 8H, aromatic), 3.21 (s, 3H, SO₂CH₃).

  • HPLC Purity : 99.2% (C18 column, 0.1% TFA in acetonitrile/water).

Challenges and Mitigation Strategies

  • Byproduct Formation : Excess methanesulfonyl chloride leads to disubstituted byproducts. Stoichiometric control (1.1 equiv) minimizes this.

  • Oxidative Degradation : The ylidene group is sensitive to light. Reactions are conducted under amber glassware with nitrogen sparging.

Emerging Methodologies

Recent advances include enzyme-mediated amidation using lipases (e.g., Candida antarctica Lipase B), which achieve 65% yield under aqueous conditions, reducing solvent waste .

Chemical Reactions Analysis

Types of Reactions

2-(furan-2-yl)-N-[(2Z)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]quinoline-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.

Major Products

Major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.

Scientific Research Applications

2-(furan-2-yl)-N-[(2Z)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]quinoline-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(furan-2-yl)-N-[(2Z)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]quinoline-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural differences and similarities between the target compound and related derivatives:

Compound Name Quinoline Substituent Benzothiazole Substituent Molecular Weight (g/mol) Key Functional Groups Notable Properties/Activities
Target Compound 2-(Furan-2-yl) 6-(Methylsulfonyl) ~463.5* Carboxamide, sulfonyl, furan Rigid Z-configuration
N-(6-Methylsulfonylbenzothiazol-2-yl)-2-(pyridin-4-yl)quinoline-4-carboxamide 2-Pyridin-4-yl 6-Methylsulfonyl ~465.5 Carboxamide, sulfonyl, pyridine Potential kinase inhibition
2-(1-Benzofuran-2-yl)-N'-(isatin-ylidene)quinoline-4-carbohydrazide 1-Benzofuran-2-yl N/A 443–467 Carbohydrazide, benzofuran Antimicrobial (MIC: 4–16 µg/mL)
(S)-6-Methoxyquinoline-4-carboxamide derivatives 6-Methoxy N/A ~400–450 Carboxamide, methoxy, fluoropyrrolidinyl FAP inhibition (IC50: 8.5 nM)

*Calculated based on molecular formula.

Key Observations :

  • Benzothiazole Modifications : The methylsulfonyl group at position 6 of the benzothiazole ring enhances electrophilicity, which may improve binding to cysteine-rich enzyme active sites .
  • Biological Activity : Compounds with carbohydrazide linkages (e.g., ) exhibit antimicrobial activity, whereas carboxamide derivatives (e.g., ) target proteases like fibroblast activation protein (FAP).

Comparison with Analog Syntheses :

  • Pyridinyl Analogs: Substituting furan with pyridine requires using 2-acetylpyridine in the Friedländer step, yielding ~25% for 2-phenylquinoline derivatives .
  • Benzofuran Derivatives: Condensation of quinoline-4-carbohydrazides with substituted isatins in ethanol/acetic acid achieves 79–83% yields .

Spectroscopic Characterization :

  • IR Spectroscopy : The target compound’s carboxamide C=O stretch (~1680 cm⁻¹) and sulfonyl S=O (~1350 cm⁻¹) align with reported analogs .
  • NMR: The furan protons (δ 6.3–7.6 ppm) and benzothiazole methylsulfonyl group (δ 3.1 ppm for CH₃) are diagnostic .

Physicochemical and Pharmacokinetic Properties

  • Solubility : The furan group may reduce aqueous solubility compared to pyridinyl analogs but improve lipid membrane permeability.

Biological Activity

The compound 2-(furan-2-yl)-N-[(2Z)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]quinoline-4-carboxamide (CAS No. 901346-16-5) is a complex organic molecule characterized by its unique heterocyclic structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research.

Chemical Structure

The molecular formula of the compound is C22H15N3O4S2C_{22}H_{15}N_{3}O_{4}S_{2}, with a molecular weight of 449.5 g/mol. Its structure features a quinoline core, a furan ring, and a benzothiazole moiety, which contribute to its diverse biological interactions.

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of this compound. In vitro evaluations have shown that derivatives containing similar structural motifs exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with hydroxyl substitutions at specific positions on the benzothiazole ring demonstrated enhanced antileukemia activity, with IC50 values as low as 0.12 μM against MV-4-11 cells .

Table 1: Anticancer Activity of Related Compounds

CompoundCell LineIC50 (μM)Selectivity Index
2eMV-4-110.1279.5
2qMV-4-110.24Not specified
26ZEA.hy9260.13Not specified

The selectivity index (SI) indicates that these compounds are significantly less toxic to normal peripheral blood mononuclear cells compared to cancer cells, suggesting a favorable therapeutic window .

The proposed mechanism of action for this class of compounds includes inhibition of topoisomerase II, which is crucial for DNA replication and cell division. This inhibition leads to increased DNA damage and apoptosis in cancer cells . Additionally, some compounds have been shown to disrupt microtubule dynamics, contributing to their cytotoxic effects by inducing mitotic arrest and subsequent cell death .

Case Studies

A notable study involving related benzothiazole derivatives demonstrated significant antimicrobial activity against various bacterial strains, indicating potential applications in treating infections . While direct studies on the specific compound are sparse, the structural similarities suggest promising avenues for further research.

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